molecular formula C13H17NO4 B563792 Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate CAS No. 1076198-08-7

Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate

Cat. No. B563792
CAS RN: 1076198-08-7
M. Wt: 251.282
InChI Key: JHLWEYUBRFGTSB-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate is a colorless liquid with a strong, fruity, apple-like, slightly green odor . It is used as a flavor and fragrance agent .


Synthesis Analysis

This compound can be prepared by acetalization of ethyl acetoacetate with ethylene glycol . The synthesis process involves an acid-catalyzed cyclization reaction .


Molecular Structure Analysis

The molecular formula of this compound is C8H14O4 . Its molecular weight is 174.198 . The SMILES string representation is O=C(OCC)CC1©OCCO1 .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of this compound is acetalization . This involves the reaction of ethyl acetoacetate with ethylene glycol .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a density of 1.084–1.092 g/cm3 and a refractive index (n 20D) of 1.431–1.435 . It has a strong, fruity, apple-like, slightly green odor .

Scientific Research Applications

Process Intensification for Ester Production

Ethyl acetate, a compound structurally related to Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate, is extensively utilized in various industries. Research on ethyl acetate production through process intensification techniques such as reactive distillation and pervaporation-assisted reactive distillation demonstrates the potential for energy savings and economic effectiveness. These techniques overcome chemical equilibrium limitations and may provide insights into efficient production methods for related esters, including this compound (Patil & Gnanasundaram, 2020).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), another ester, have been studied to understand its behavior in soil and groundwater. Microorganisms capable of degrading ETBE aerobically could provide clues to the biodegradability of similar compounds. This research highlights the importance of considering the environmental impact and biodegradation pathways of chemical compounds used in industrial applications (Thornton et al., 2020).

Toxicological Review

A toxicological review of ethyl tertiary-butyl ether (ETBE) offers insights into the potential health and environmental impacts of esters used in gasoline. Understanding the toxicology of such compounds is crucial for assessing the risks associated with their use and can inform safety guidelines for related chemicals (Mcgregor, 2007).

Synthesis of Antithrombotic Drugs

Research into the synthesis of (S)-clopidogrel, an antithrombotic drug, involves complex organic reactions that could be relevant to the synthesis of this compound. The methodologies discussed could provide a foundation for developing synthetic routes for similar compounds (Saeed et al., 2017).

Ionic Liquid-Based Technologies

The potential of ionic liquids to dissolve and process biopolymers like cellulose suggests their use in the synthesis and modification of complex organic compounds. This technology could be applicable in creating or processing compounds like this compound, offering environmentally friendly alternatives to traditional solvents (Ostadjoo et al., 2018).

properties

IUPAC Name

ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-16-12(15)8-11-5-4-10(9-14-11)13(2)17-6-7-18-13/h4-5,9H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLWEYUBRFGTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C2(OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652583
Record name Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076198-08-7
Record name Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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